Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Applications
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate serves as a precursor in the synthesis of novel antibacterial agents. A study by Shakir, Saoud, and Hussain (2020) illustrated the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives from ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate. These derivatives exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir, Saoud, & Hussain, 2020).
Optical Nonlinear Properties
The compound has been studied for its nonlinear optical properties. Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate and analyzed their nonlinear refractive index, demonstrating their potential as optical limiters (Abdullmajed et al., 2021).
Crystal Packing and Interactions
In crystallography, ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate-related compounds are used to study crystal packing interactions. Zhang, Wu, and Zhang (2011) reported on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting the role of nonhydrogen bonding interactions such as N⋯π and O⋯π types in the formation of complex crystal structures (Zhang, Wu, & Zhang, 2011).
Physico-Chemical Properties in Drug Development
The physico-chemical properties of derivatives of this compound are significant in understanding the structure and biological activity of drugs. Stankovicová et al. (2014) examined the physico-chemical characteristics such as lipophilicity and surface tension of various derivatives, aiding in the understanding of their pharmacological properties (Stankovicová et al., 2014).
Anti-Juvenile Hormone Activity
Research by Ishiguro et al. (2003) explored the use of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a derivative, as an anti-juvenile hormone agent, demonstrating its effectiveness in inducing precocious metamorphosis in larvae (Ishiguro et al., 2003).
Supramolecular Structures
The compound has also been studied for its role in forming hydrogen-bonded supramolecular structures. Portilla et al. (2007) investigated ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, revealing its ability to form complex multi-dimensional structures through hydrogen bonding (Portilla et al., 2007).
Synthesis Technology
The synthesis technology of related compounds like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, as studied by Qiao-yun (2012), is vital for large-scale production and industrial application, showing high yield and stability (Qiao-yun, 2012).
Safety And Hazards
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-amino-4-(2-methoxyethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-17-12(15)9-4-5-11(10(13)8-9)14-6-7-16-2/h4-5,8,14H,3,6-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZOGMQQRGQIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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